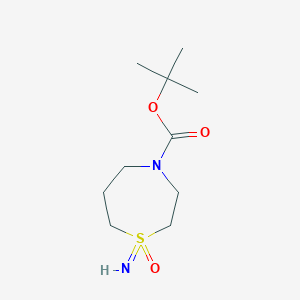

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide

Beschreibung

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide is a heterocyclic compound featuring a seven-membered thiazepane ring system. The structure includes an imino group (NH), a tert-butyl carboxylate ester, and a sulfoxide (1-oxide) moiety.

Eigenschaften

IUPAC Name |

tert-butyl 1-imino-1-oxo-1,4-thiazepane-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3S/c1-10(2,3)15-9(13)12-5-4-7-16(11,14)8-6-12/h11H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFFOJIDNCDHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCS(=N)(=O)CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl 4-aminothiazepane-4-carboxylate with an oxidizing agent to introduce the 1-oxide functionality. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide undergoes various types of chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

Reduction: Reduction reactions can convert the 1-oxide group back to a simpler functional group.

Substitution: The tert-butyl group or other substituents on the thiazepane ring can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while reduction may produce simpler thiazepane derivatives. Substitution reactions can result in a variety of functionalized thiazepane compounds.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide

The most directly comparable compound is tert-Butyl 1,4-thiazepane-4-carboxylate 1-oxide (), which lacks the imino group present in the target compound. Key differences and similarities are summarized below:

Table 1: Structural and Commercial Comparison

Key Implications of Structural Differences :

- Stability: The absence of the imino group in the analog () might confer greater stability under acidic or oxidative conditions.

- Solubility: The imino group could improve aqueous solubility due to hydrogen-bonding capacity, whereas the analog may exhibit higher lipophilicity.

Methodological Insights from Related Studies

While direct experimental data for the target compound are scarce, the following approaches from the evidence are relevant for comparative analysis:

Spectroscopic Characterization

- Compounds with complex heterocyclic structures, such as indole derivatives () and natural products (), are routinely characterized using NMR and UV spectroscopy. For example, $^{1}\text{H}$-NMR and $^{13}\text{C}$-NMR data (e.g., δ values for protons and carbons) are critical for distinguishing functional groups in analogs .

- The absence of such data for the target compound highlights a gap in the literature, necessitating reliance on structural analogs for property estimation.

Computational and Kinetic Modeling

- emphasizes the use of comparative kinetic data for structurally similar compounds when experimental data are unavailable. This approach could be applied to predict degradation pathways or reactivity for the target compound .

Crystallographic Tools

- The SHELX system () is widely used for small-molecule crystallography. If crystallographic data were available for the target compound or its analog, SHELXL or SHELXS could refine structural parameters, aiding in comparative analysis .

Biologische Aktivität

tert-Butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide is a synthetic organic compound with potential biological applications. Its unique structure, characterized by a thiazepane ring and an imino group, suggests various interactions with biological systems. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action.

- Molecular Formula : C10H20N2O3S

- Molecular Weight : 248.34 g/mol

- IUPAC Name : tert-butyl 1-imino-1-oxo-1,4-thiazepane-4-carboxylate

The compound features a thiazepane ring which is known for its diverse reactivity and potential as a pharmacophore in drug design.

Synthesis

The synthesis typically involves the cyclization of precursors like tert-butyl 4-aminothiazepane-4-carboxylate in the presence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. This process allows for the introduction of the 1-oxide functionality, enhancing the compound's reactivity and biological potential .

Cytotoxicity

Cytotoxicity studies using MTT assays have been conducted on related thiazepane derivatives. The findings suggest that while some compounds exhibit potent antimicrobial activity, they maintain low cytotoxicity against human cell lines (e.g., HeLa cells). For instance:

| Compound | Cytotoxicity (IC50) | Remarks |

|---|---|---|

| Compound C | >50 µg/mL | Low cytotoxicity |

| Compound D | <20 µg/mL | Moderate cytotoxicity |

These results indicate a favorable therapeutic index for compounds similar to tert-butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide .

The mechanism of action for thiazepane derivatives often involves interaction with specific enzymes or receptors in microbial cells or cancerous tissues. The unique structural features of tert-butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide allow it to potentially inhibit key biological pathways through:

- Enzyme Inhibition : The compound may bind to active sites on enzymes, disrupting their function.

- Signal Transduction Interference : It could modulate pathways involved in cell signaling, affecting cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activities of thiazepane derivatives:

- Antimicrobial Screening : A series of thiazole-clubbed compounds were evaluated for their antimicrobial properties, showing that structural modifications significantly influenced their activity .

- Cytotoxicity Evaluation : Research indicated that certain thiazepane derivatives exhibited low cytotoxic effects while maintaining antimicrobial efficacy, suggesting a potential for development as therapeutic agents .

- Structure Activity Relationship (SAR) : Investigations into SAR revealed that specific functional groups enhance biological activity, providing insights into optimizing compounds like tert-butyl 1-imino-1,4-thiazepane-4-carboxylate 1-oxide for better efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.